

5,6-Dimethylnicotinonitrile molecular structure and formula

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Compound of Interest

Compound Name: 5,6-Dimethylnicotinonitrile

Cat. No.: B040728

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An In-depth Technical Guide to 5,6-Dimethylnicotinonitrile

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental data for **5,6-Dimethylnicotinonitrile**, a substituted pyridinecarbonitrile compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Formula

5,6-Dimethylnicotinonitrile is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with two methyl groups at positions 5 and 6, and a nitrile group at position 3.

The canonical SMILES representation of the molecule is CC1=C(C=C(N=C1)C#N)C. The molecular formula is $C_8H_8N_2$.^{[1][2][3]} The InChIKey, a hashed version of the InChI standard, is WKGURDJV SXADDE-UHFFFAOYSA-N.^[3]

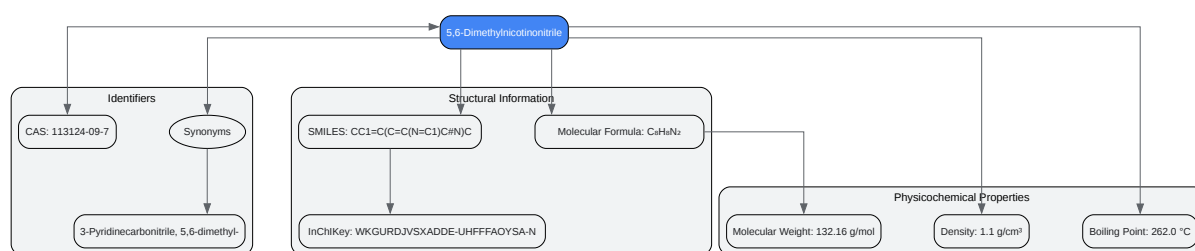
Physicochemical Properties

A summary of the key quantitative data for **5,6-Dimethylnicotinonitrile** is presented in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ N ₂	[1][2][3]
Molecular Weight	132.16 g/mol	[1][2][3]
CAS Number	113124-09-7	[1][2][3]
Density	1.1 ± 0.1 g/cm ³	[3]
Boiling Point	262.0 ± 35.0 °C at 760 mmHg	[3]
Flash Point	100.1 ± 11.1 °C	[3]
Melting Point	No data available	[2][3]

Logical Relationship of Molecular Information

The following diagram illustrates the interconnectedness of the fundamental molecular information for **5,6-Dimethylnicotinonitrile**.



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Molecular Information for **5,6-Dimethylnicotinonitrile**

Experimental Protocols

While specific experimental protocols for the synthesis of **5,6-Dimethylnicotinonitrile** are not readily available in the searched literature, a relevant procedure for the synthesis of a closely related derivative, 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile, is described.^[4] This provides insight into the types of reactions and conditions that could be applicable for the functionalization of the nicotinonitrile scaffold.

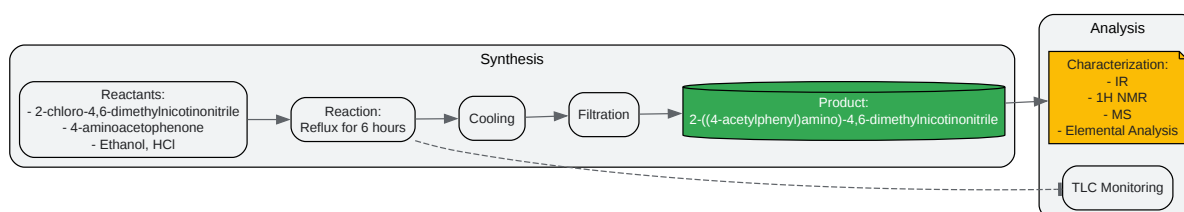
Synthesis of 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile (3)^[4]

- Reactants:
 - 2-chloro-4,6-dimethylnicotinonitrile (Compound 2)
 - 4-aminoacetophenone
 - Ethanol
 - Concentrated HCl
- Procedure:
 - A mixture of 5 mmol (0.82 g) of 2-chloro-4,6-dimethylnicotinonitrile and 5 mmol (0.67 g) of 4-aminoacetophenone is prepared in 20 mL of ethanol.
 - 1 mL of concentrated HCl is added to the mixture.
 - The reaction mixture is refluxed for 6 hours.
 - The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, the mixture is allowed to cool.
 - The solid precipitate that forms is collected by filtration to yield the final product.

This protocol demonstrates a nucleophilic aromatic substitution reaction, a common strategy for modifying halogenated heteroaromatic compounds.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of nicotinonitrile derivatives, based on the described experimental protocol.



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General Workflow for Nicotinonitrile Derivative Synthesis

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